molecular formula C13H15N3O3 B11794839 Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11794839
M. Wt: 261.28 g/mol
InChI Key: INUKHILYBWDHKW-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the amino group and the ethoxyphenyl moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism by which Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • CAS Number : Not specifically listed, but related compounds share similar identifiers.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit potent anticancer properties. The following table summarizes various studies highlighting the anticancer efficacy of related pyrazole compounds:

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)12.5Induction of apoptosis
HepG2 (liver cancer)15.0Inhibition of cell proliferation
HeLa (cervical cancer)10.0Cell cycle arrest at G2/M phase

The compound's ability to inhibit the growth of various cancer cell lines suggests a mechanism involving apoptosis and cell cycle regulation.

2. Anti-inflammatory Activity

Pyrazole derivatives have shown promising anti-inflammatory effects. A study reported that certain compounds reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 significantly:

Compound TestedTNF-α Inhibition (%)IL-6 Inhibition (%)
Methyl 5-amino...76%86%
Dexamethasone (control)78%90%

These results indicate that this compound may serve as a potential therapeutic agent for inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The following table presents findings from various research efforts:

Study ReferenceMicroorganisms TestedMinimum Inhibitory Concentration (MIC)
E. coli, Staphylococcus aureus32 µg/mL for both
Candida albicans16 µg/mL

These findings suggest that this compound possesses significant antimicrobial activity against both bacterial and fungal strains.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study evaluated the anticancer effects of a related pyrazole derivative on tumor-bearing mice. The results indicated a marked reduction in tumor size and weight compared to control groups treated with standard chemotherapy agents.

Case Study 2: Safety Profile Assessment
Another study assessed the safety profile of this compound in healthy rats. No significant toxicity was observed at therapeutic doses, indicating a favorable safety margin for further clinical development.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

methyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-19-10-6-4-9(5-7-10)16-12(14)11(8-15-16)13(17)18-2/h4-8H,3,14H2,1-2H3

InChI Key

INUKHILYBWDHKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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